molecular formula C12H18N2O B1338073 1-(2-Ethoxyphenyl)piperazine Hydrochloride CAS No. 83081-75-8

1-(2-Ethoxyphenyl)piperazine Hydrochloride

Cat. No.: B1338073
CAS No.: 83081-75-8
M. Wt: 206.28 g/mol
InChI Key: FBQIUSDQWOLCNY-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)piperazine Hydrochloride is a chemical compound with the molecular formula C12H18N2O·HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemical synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)piperazine Hydrochloride typically involves the reaction of 2-ethoxyaniline with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 2-Ethoxyaniline and piperazine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

    Procedure: 2-Ethoxyaniline is reacted with piperazine in the presence of a suitable catalyst. The reaction mixture is heated under reflux for several hours to ensure complete conversion.

    Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

    Formation of Hydrochloride Salt: The purified product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration and dried.

Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)piperazine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the reduction of the ethoxy group or the piperazine ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the ethoxy group and the formation of corresponding phenols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethoxyphenyl)piperazine Hydrochloride has several scientific research applications, including:

    Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: This compound is studied for its potential pharmacological properties, including its effects on the central nervous system. It may act as a ligand for certain receptors and is investigated for its potential therapeutic applications.

    Biological Studies: Researchers use this compound to study its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex chemical structures.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)piperazine Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)piperazine Hydrochloride can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)piperazine Hydrochloride: This compound has a methoxy group instead of an ethoxy group. It may exhibit different pharmacological properties and reactivity due to the difference in the substituent.

    1-(2-Chlorophenyl)piperazine Hydrochloride: The presence of a chlorine atom instead of an ethoxy group can significantly alter the compound’s chemical and biological properties.

    1-(2-Hydroxyphenyl)piperazine Hydrochloride: The hydroxy group can lead to different reactivity and interactions with biological molecules compared to the ethoxy group.

Properties

IUPAC Name

1-(2-ethoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-15-12-6-4-3-5-11(12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQIUSDQWOLCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928092
Record name 1-(2-Ethoxyphenyl)piperazine
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13339-01-0, 83081-75-8
Record name 1-(2-Ethoxyphenyl)piperazine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-(2-Ethoxyphenyl)piperazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Ethoxyphenyl)piperazinium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Ethoxyphenyl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-ethoxyphenyl)piperazinium chloride
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Record name 1-(2-ethoxyphenyl)piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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